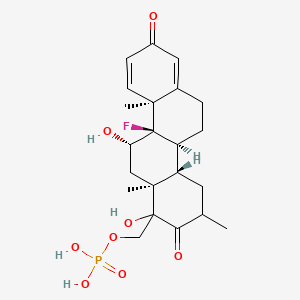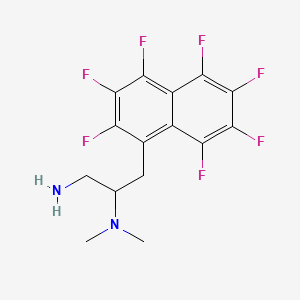![molecular formula C15H19IN2O2 B13851737 tert-Butyl 4'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13851737.png)
tert-Butyl 4'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes an azetidine ring fused to an indole moiety, with a tert-butyl ester and an iodine substituent. Such compounds are of interest in various fields of chemistry and pharmacology due to their potential biological activities and synthetic utility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Spirocyclization: The azetidine ring is then fused to an indole moiety through a spirocyclization reaction.
Introduction of the Iodine Substituent: This step often involves iodination reactions using reagents such as iodine or iodinating agents.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of specialized catalysts and reagents.
化学反応の分析
Types of Reactions
tert-Butyl 4’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine substituent can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido, cyano, or other substituted derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学的研究の応用
tert-Butyl 4’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-Butyl 4’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it often includes:
Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity.
Interference with Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.
類似化合物との比較
tert-Butyl 4’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can be compared with other similar compounds to highlight its uniqueness:
tert-Butyl 4’-Bromo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate: Similar structure but with a bromine substituent instead of iodine.
tert-Butyl 4’-Chloro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate: Similar structure but with a chlorine substituent.
tert-Butyl 4’-Fluoro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate: Similar structure but with a fluorine substituent.
These comparisons highlight the impact of different halogen substituents on the chemical and biological properties of the compound.
特性
分子式 |
C15H19IN2O2 |
|---|---|
分子量 |
386.23 g/mol |
IUPAC名 |
tert-butyl 4-iodospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C15H19IN2O2/c1-14(2,3)20-13(19)18-8-15(9-18)7-17-11-6-4-5-10(16)12(11)15/h4-6,17H,7-9H2,1-3H3 |
InChIキー |
QLDKFKLTJKMYEU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C(=CC=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-ent-Mifepristone-5-chloro-3,2'-[1,3]dioxolane](/img/structure/B13851659.png)
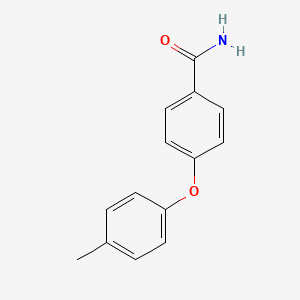
![6-[5-(2-carboxyethenyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851666.png)
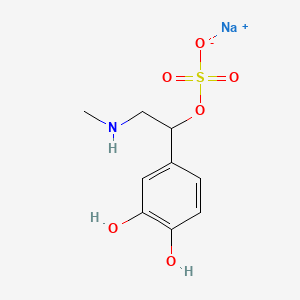
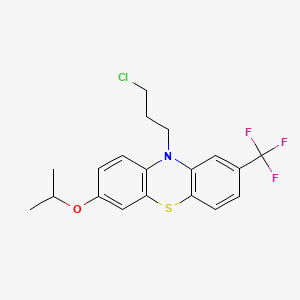
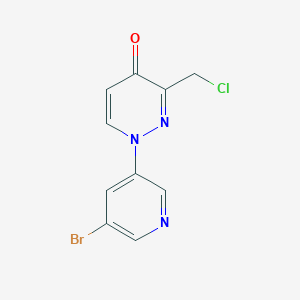
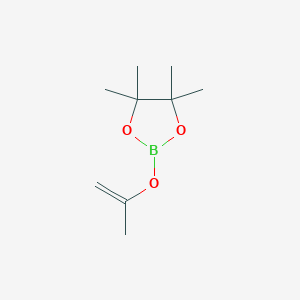
amino](1,2,3-13C3)propanoate](/img/structure/B13851687.png)
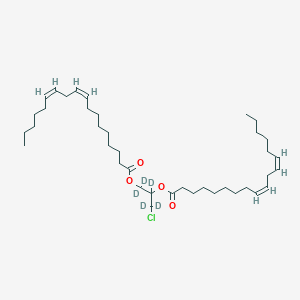
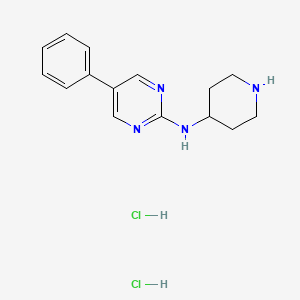
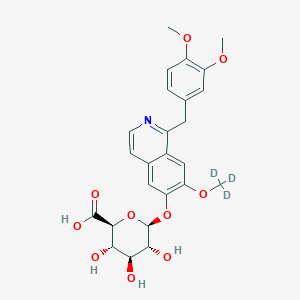
![1-(5-Bromopyridin-2-yl)-2-[2-(methoxymethyl)-1H-imidazol-1-yl]ethanone](/img/structure/B13851705.png)
